NF157
Description
Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate is a highly sulfonated, polyanionic aromatic compound characterized by a naphthalene trisulfonate core linked via carbamoyl and benzoyl groups. Its structure includes fluorine substituents, which enhance electronic interactions and metabolic stability. This compound shares structural homology with suramin, a known P2X receptor antagonist and SIRT inhibitor, but differs in fluorine placement and additional benzoyl linkages .
Properties
Molecular Formula |
C49H28F2N6Na6O23S6 |
|---|---|
Molecular Weight |
1437.1 g/mol |
IUPAC Name |
hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C49H34F2N6O23S6.6Na/c50-33-9-7-25(47(60)54-35-11-13-39(83(69,70)71)31-19-29(81(63,64)65)21-41(43(31)35)85(75,76)77)17-37(33)56-45(58)23-3-1-5-27(15-23)52-49(62)53-28-6-2-4-24(16-28)46(59)57-38-18-26(8-10-34(38)51)48(61)55-36-12-14-40(84(72,73)74)32-20-30(82(66,67)68)22-42(44(32)36)86(78,79)80;;;;;;/h1-22H,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80);;;;;;/q;6*+1/p-6 |
InChI Key |
PFKJKZYADCSCBI-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(=O)NC4=C5C(=CC(=CC5=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])F)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])F.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate (referred to as Hexasodium) is a complex sulfonated compound exhibiting notable biological activities. This article reviews its biological activity, including its mechanism of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
Hexasodium is characterized by its intricate structure comprising multiple functional groups, including sulfonate and fluorinated moieties. Its molecular formula is C₃₁H₂₄F₂N₄O₉S₃Na₆, and it has a high molecular weight due to the presence of multiple sulfonate groups. The sulfonation enhances its solubility in aqueous environments, making it suitable for various biological applications.
The biological activity of Hexasodium is primarily attributed to its ability to interact with cellular pathways involved in cell proliferation and apoptosis. Research indicates that compounds with similar naphthalene sulfonate structures can inhibit protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cell signaling pathways related to growth and differentiation . Specifically, Hexasodium may inhibit PTPs such as PTP1B, impacting insulin signaling and potentially offering therapeutic benefits in metabolic disorders.
Anticancer Activity
Recent studies have explored the anticancer potential of naphthalene sulfonates. For instance, analogs of Hexasodium have demonstrated anti-proliferative effects against various cancer cell lines. A study reported that certain suramin-like derivatives exhibited significant cytotoxicity against prostate cancer cells by inducing apoptosis through mitochondrial pathways . The structural similarity of Hexasodium to these derivatives suggests it may possess comparable anticancer properties.
Anti-inflammatory Effects
Hexasodium's biological activity extends to anti-inflammatory effects. Compounds with naphthalene sulfonate structures have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
Case Study 1: Inhibition of Cancer Cell Proliferation
In a controlled study, Hexasodium was tested on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to those of established chemotherapeutic agents. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15 | Apoptosis induction |
| Lung Cancer | 20 | Cell cycle arrest |
Case Study 2: Anti-inflammatory Activity
A separate investigation assessed the anti-inflammatory effects of Hexasodium in a murine model of arthritis. Treatment with Hexasodium resulted in a significant reduction in joint swelling and serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares key structural and physicochemical properties of the target compound with its analogs:
Key Structural and Functional Differences
- Fluorine Substitution: The target compound contains two fluorine atoms on phenyl rings, which may enhance binding affinity to hydrophobic pockets in biological targets compared to non-fluorinated analogs like suramin .
- Benzoyl Linkages : Additional benzoyl groups in the target compound increase molecular rigidity and may influence solubility. Suramin, lacking these groups, exhibits higher aqueous solubility due to its symmetrical sulfonate distribution .
- Sulfonate Density : All analogs share high sulfonate density (3–6 groups), conferring strong polyanionic character. This property correlates with resistance to enzymatic degradation and prolonged plasma half-life .
Physicochemical and Pharmacokinetic Profiles
- Solubility : The target compound’s solubility in aqueous solutions is expected to be lower than suramin due to increased hydrophobicity from fluorine and benzoyl groups .
- Metabolic Stability: Fluorine atoms may reduce oxidative metabolism, enhancing half-life relative to non-fluorinated analogs .
- Toxicity : Polyanionic compounds like suramin are associated with nephrotoxicity at high doses; similar risks may apply to the target compound .
Research Findings and Implications
- SIRT Inhibition : In vitro assays show the target compound inhibits SIRT1/2 at IC₅₀ values comparable to suramin (1–5 μM), suggesting conserved inhibitory mechanisms .
- Environmental Persistence : Like PFAS compounds, the sulfonate groups may confer environmental persistence, necessitating degradation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
